molecular formula C24H28N2O4 B11125761 N~4~-(3,4-dimethoxyphenethyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N~4~-(3,4-dimethoxyphenethyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11125761
M. Wt: 408.5 g/mol
InChI Key: YURVVKIOOXOCTL-UHFFFAOYSA-N
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Description

N~4~-(3,4-dimethoxyphenethyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenethyl group and an isoquinolinecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethoxyphenethyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with various intermediates to form the final product. The reaction conditions often include the use of catalysts such as palladium on carbon and reagents like benzaldehyde and formaldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-dimethoxyphenethyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N~4~-(3,4-dimethoxyphenethyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N4-(3,4-dimethoxyphenethyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3,4-dimethoxyphenethyl)-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H28N2O4/c1-16(2)14-26-15-20(18-7-5-6-8-19(18)24(26)28)23(27)25-12-11-17-9-10-21(29-3)22(13-17)30-4/h5-10,13,15-16H,11-12,14H2,1-4H3,(H,25,27)

InChI Key

YURVVKIOOXOCTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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